
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable carboxylic acid derivative, under acidic conditions.
Introduction of the Fluorostyryl Group: The fluorostyryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with a fluorobenzaldehyde to form the desired styryl compound.
Attachment of Phenyl Groups: The phenyl groups are incorporated through nucleophilic substitution reactions, where phenylamine derivatives react with the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
作用机制
The mechanism by which 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorostyryl)benzo[d]oxazole
- 2-(2,4-Difluorostyryl)benzo[d]oxazole
- 2-(4-Fluorostyryl)benzo[d]thiazole
- 2-(2,4-Difluorostyryl)benzo[d]thiazole
Uniqueness
Compared to these similar compounds, 2-(4-Fluorostyryl)-3-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3-ium stands out due to its unique combination of a thiadiazole ring and phenyl groups, which confer distinct chemical reactivity and potential applications. Its specific structural features may also result in different photophysical properties and biological activities, making it a valuable compound for various research fields.
属性
分子式 |
C22H17FN3S+ |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
5-[(E)-2-(4-fluorophenyl)ethenyl]-N,4-diphenyl-1,3,4-thiadiazol-4-ium-2-amine |
InChI |
InChI=1S/C22H17FN3S/c23-18-14-11-17(12-15-18)13-16-21-26(20-9-5-2-6-10-20)25-22(27-21)24-19-7-3-1-4-8-19/h1-16H,(H,24,25)/q+1/b16-13+ |
InChI 键 |
BCNLNLNULNZXNP-DTQAZKPQSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)NC2=N[N+](=C(S2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
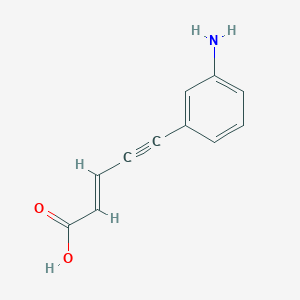
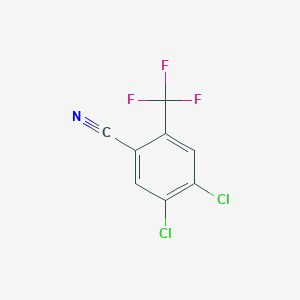

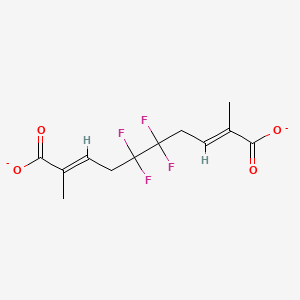

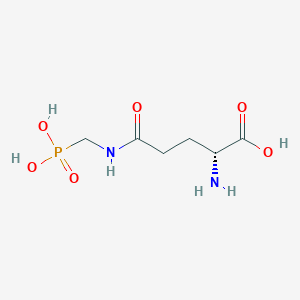
![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
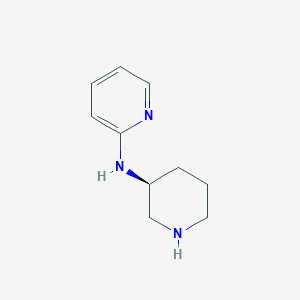

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
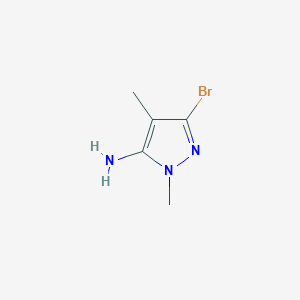
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
